molecular formula C5H9BrN2O B2789815 (2-Methyloxazol-4-yl)methanamine hydrobromide CAS No. 2061979-67-5

(2-Methyloxazol-4-yl)methanamine hydrobromide

Cat. No.: B2789815
CAS No.: 2061979-67-5
M. Wt: 193.044
InChI Key: ZHDORHRXBYBRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of (2-Methyloxazol-4-yl)methanamine hydrobromide is human monoamine oxidase (MAO) A and B . These enzymes play a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.

Mode of Action

This compound acts as an inhibitor of MAO A and B . It binds to these enzymes and inhibits their activity, thereby preventing the breakdown of monoamine neurotransmitters and increasing their availability.

Biochemical Pathways

By inhibiting MAO A and B, this compound affects the monoamine neurotransmitter pathways . The increased availability of these neurotransmitters can enhance neural signaling and potentially influence various physiological processes, including mood regulation and motor control.

Result of Action

The inhibition of MAO A and B by this compound leads to an increase in the levels of monoamine neurotransmitters . This can result in enhanced neural signaling and potential therapeutic effects in conditions such as depression and Parkinson’s disease.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxazol-4-yl)methanamine hydrobromide typically involves the reaction of 2-methyloxazole with formaldehyde and ammonium bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxazol-4-yl)methanamine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Methyloxazol-4-yl)methanamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is utilized in the development of pharmaceutical agents, particularly those with antimicrobial and anti-inflammatory properties.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyloxazol-4-yl)methanamine hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrobromide form enhances its solubility and stability, making it more suitable for certain applications compared to its hydrochloride counterpart .

Properties

IUPAC Name

(2-methyl-1,3-oxazol-4-yl)methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.BrH/c1-4-7-5(2-6)3-8-4;/h3H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDORHRXBYBRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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